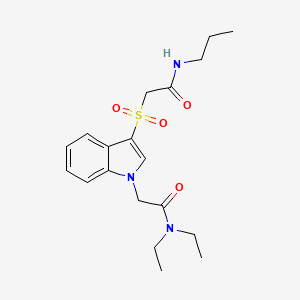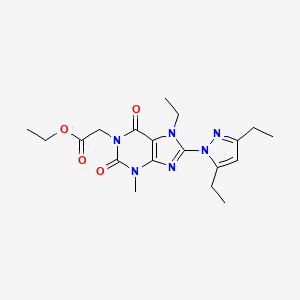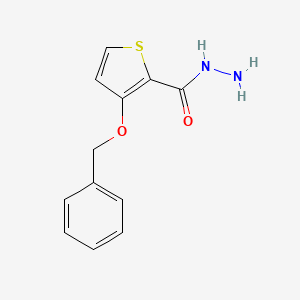
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains several functional groups, including an oxadiazole ring, a pyrazole ring, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, condensation, and cyclization . For example, the reaction of 3-fluorobenzoic acid hydrazide with carbon disulfide in a potassium base medium provided the potassium salt of 3-fluorophenyldithiocarbazinic acid .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula and the known structures of similar compounds. It likely has a planar structure due to the presence of the oxadiazole and pyrazole rings. The fluorophenyl group may introduce some degree of polarity to the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole, pyrazole, and carboxamide groups. These groups are capable of participating in a variety of chemical reactions, including nucleophilic and electrophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole, pyrazole, and carboxamide groups would likely make this compound polar and capable of forming hydrogen bonds .
Applications De Recherche Scientifique
Structural Elucidation and Synthesis Techniques
The structural elucidation of compounds with complex frameworks, such as those containing the pyrazole and oxadiazole moieties, often involves sophisticated analytical techniques. For instance, a study detailed the structure elucidation process of a new designer drug with a similar structure, employing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for identification. This process underscored the critical role of NMR in identifying the substituents on the heterocyclic skeleton, demonstrating the importance of analytical techniques in the synthesis and identification of novel compounds (Girreser, Rösner, & Vasilev, 2016).
Antitubercular Activities
The search for new therapeutics for tuberculosis has led to the synthesis and characterization of compounds containing oxadiazol and pyrazole moieties. One study reported the synthesis of analogues demonstrating promising antitubercular activity against Mycobacterium tuberculosis strains, highlighting the potential of these compounds as novel therapeutic agents (Ahsan et al., 2012).
Anticancer Activities
Compounds with the pyrazole and oxadiazole scaffolds have also been investigated for their potential anticancer activities. The synthesis of novel pyrazole derivatives and their evaluation against various cancer cell lines have been conducted, with some compounds showing effective inhibition of cancer cell proliferation. This research illustrates the potential application of these compounds in developing new anticancer therapies (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antipsychotic Potential
Exploratory research into the antipsychotic potential of pyrazole derivatives has been conducted, with studies investigating the pharmacological evaluation of novel compounds. These compounds have shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a unique mechanism of action and potential application in treating psychosis (Wise et al., 1987).
Orientations Futures
The study of new compounds like “N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is important for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties .
Propriétés
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-6-11(19-20(8)2)12(21)16-14-18-17-13(22-14)9-4-3-5-10(15)7-9/h3-7H,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPJRHXPTHAHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2677750.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)
![1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2677755.png)

![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2677761.png)
![3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2677762.png)


![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2677766.png)

![Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677770.png)